3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
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Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.417. The purity is usually 95%.
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Scientific Research Applications
Chemical Analysis and Metabolite Detection
- Gas-Chromatographic Measurement of Urinary Metabolites : Studies on urinary phenolic and indolic metabolites using gas-liquid chromatography have been extended, with conditions devised to minimize O-methylation during preparation of methyl ester derivatives, improving quantitation and allowing measurement of indolic compounds at concentrations present in normal urine (Karoum et al., 1969).
Biological Activities and Therapeutic Potentials
- Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease : Carbamate derivatives of indolines, including indoline-3-propionic acids and esters, have shown scavenging activity against different radicals and significant protection against cytotoxicity in cardiomyocytes and neuronal cells. They also exhibit acetyl (AChE) and butyryl (BuChE) cholinesterase inhibitory activities, suggesting potential for Alzheimer's disease treatment (Yanovsky et al., 2012).
Chemical Structure and Properties
- Structural Analysis of Oxoindole Alkaloids : Research on the structure of oxoindole alkaloids, including analysis of molecular geometry, bonding, and intramolecular hydrogen bonding, provides insights into their chemical properties and potential interactions (Mukhopadhyyay et al., 1998).
Properties
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-7-6-8-16-19(14)22(20(24)21(16,25)13-15(2)23)11-12-27-18-10-5-4-9-17(18)26-3/h4-10,25H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGQDFIGPHGCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3OC)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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